8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the molecular formula C8H7ClN2·HCl and a molecular weight of 203.07 g/mol. This compound belongs to the class of imidazo[1,2-a]pyridines, which are fused bicyclic heterocycles containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the following steps:
Condensation Reaction: The starting materials, such as 2-aminopyridine and chloroacetic acid, undergo a condensation reaction to form the imidazo[1,2-a]pyridine core.
Chloromethylation: The imidazo[1,2-a]pyridine core is then subjected to chloromethylation using reagents like formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the chloromethylated product with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. Purification techniques like recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyridine-8-carboxylic acid.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: The chloromethyl group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles, such as ammonia (NH3) and methanol (CH3OH), are employed in substitution reactions.
Major Products Formed:
Imidazo[1,2-a]pyridine-8-carboxylic Acid: Formed by oxidation.
Methylated Derivatives: Resulting from substitution reactions with methanol.
Aminated Derivatives: Resulting from substitution reactions with ammonia.
Scientific Research Applications
8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antituberculosis agents and kinase inhibitors.
Biology: The compound is used in biological studies to investigate its potential as a therapeutic agent.
Material Science: It is utilized in the development of new materials with unique properties.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 8-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: A closely related compound without the chloromethyl group.
2-(Chloromethyl)imidazo[1,2-a]pyridine: A structural isomer with the chloromethyl group at a different position.
Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate: A derivative with an additional carboxylate group.
Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological activities. Its versatility makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
8-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;/h1-5H,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQUEKSJVMRRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960235-89-6 |
Source
|
Record name | 8-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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